Scymnol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

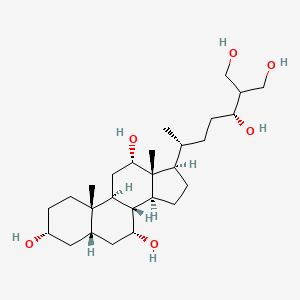

5beta-scymnol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-hydroxy steroid and a 27-hydroxy steroid. It derives from a hydride of a 5beta-cholestane.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Properties

Scymnol exhibits significant anti-inflammatory and antioxidant effects, which have been investigated in several studies:

- Skin Protection : Research indicates that this compound can help mitigate the harmful effects of ultraviolet (UV) radiation on skin cells. In a study involving UVB-irradiated human melanocytes, this compound demonstrated the ability to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 alpha (IL-1α) . This suggests its potential use in dermatological applications to prevent skin damage from UV exposure.

- Mechanism of Action : The protective effects are attributed to this compound’s ability to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses. Additionally, it acts as a metal ion chelator and scavenger of hydroxyl radicals, enhancing its antioxidant capacity .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against cerebral anoxia:

- Cerebral Anoxia Studies : In experimental models of hypoxia and ischemia using mice, this compound at a dosage of 100 mg/kg significantly increased arterial blood oxygen pressure and prolonged survival times under hypoxic conditions. This effect was found to be more potent than idebenone, a known neuroprotective agent .

Environmental Applications

Research has also explored this compound's environmental impact and behavior:

- Toxicity Studies : this compound's physicochemical properties have been studied to assess its environmental fate, including its volatility, solubility, and bioaccumulation potential. These studies help predict how this compound behaves in aquatic ecosystems and its interaction with various pollutants .

Clinical Applications

The clinical implications of this compound extend beyond dermatology and neurology:

- Bile Salt Research : Sodium this compound sulfate, derived from this compound, has been investigated for its pharmacological effects in reducing tissue damage during ischemic events. It has been noted for its ability to lower lactate dehydrogenase activity in tissue injury models .

Summary Table of this compound Applications

Case Study 1: Dermatological Use

A clinical trial investigated the use of this compound-infused topical formulations for treating sunburned skin. Results indicated a significant reduction in inflammation and pain, supporting its application in skincare products aimed at UV protection.

Case Study 2: Neurological Protection

In a study on ischemic stroke models, pre-treatment with this compound improved neurological outcomes and reduced infarct size compared to control groups. This highlights this compound's potential as a therapeutic agent in stroke management.

Eigenschaften

CAS-Nummer |

6785-34-8 |

|---|---|

Molekularformel |

C27H48O6 |

Molekulargewicht |

468.7 g/mol |

IUPAC-Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O6/c1-15(4-7-22(31)16(13-28)14-29)19-5-6-20-25-21(12-24(33)27(19,20)3)26(2)9-8-18(30)10-17(26)11-23(25)32/h15-25,28-33H,4-14H2,1-3H3/t15-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

DIPHJTHZUWDJIK-JPLAUYQNSA-N |

SMILES |

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomerische SMILES |

C[C@H](CC[C@H](C(CO)CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyme |

5 beta-cholestane-3alpha,7 alpha,12 alpha,24,26,27-hexol scymnol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.